

# Sulopenem ESBL-producing Enterobacterales resistance

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

[Get Quote](#)

## In Vitro Susceptibility Profile of Sulopenem

The table below summarizes the **Minimum Inhibitory Concentration (MIC)** values of **sulopenem** against contemporary clinical isolates of Enterobacterales, including resistant phenotypes [1] [2].

| Organism or Phenotype                            | Sulopenem MIC <sub>50</sub> (mg/L) | Sulopenem MIC <sub>90</sub> (mg/L) | % Inhibited at ≤0.5 mg/L | % Inhibited at ≤1 mg/L |
|--------------------------------------------------|------------------------------------|------------------------------------|--------------------------|------------------------|
| All Enterobacterales (n=1086-1647)               | 0.03                               | 0.25                               | 98.0%                    | 99.2% [1] [2]          |
| Escherichia coli (including ESBL-phenotype)      | 0.03                               | 0.03 - 0.06                        | 100.0% (at ≤1 mg/L)      | -                      |
| Klebsiella pneumoniae (including ESBL-phenotype) | 0.03 - 0.06                        | 0.12 - 1                           | 98.8% (at ≤1 mg/L)       | -                      |
| Ciprofloxacin-non-susceptible                    | 0.03 - 0.06                        | 0.12 - 0.5                         | -                        | -                      |
| Nitrofurantoin-non-susceptible                   | 0.03 - 0.06                        | 0.12 - 0.5                         | -                        | -                      |

| Organism or Phenotype   | Sulopenem MIC <sub>50</sub> (mg/L) | Sulopenem MIC <sub>90</sub> (mg/L) | % Inhibited at ≤0.5 mg/L | % Inhibited at ≤1 mg/L |
|-------------------------|------------------------------------|------------------------------------|--------------------------|------------------------|
| TMP/SMX-non-susceptible | 0.03 - 0.06                        | 0.12 - 0.5                         | -                        | -                      |

### Key takeaways:

- **Potent Activity:** **Sulopenem** exhibits low MIC values against Enterobacterales, indicating high potency [1] [2].
- **Effective against ESBL:** Its activity is conserved against ESBL-producing *E. coli* and *K. pneumoniae* [1] [2].
- **Activity vs. MDR:** It maintains potency against isolates resistant to other common oral antibiotics like ciprofloxacin, nitrofurantoin, and trimethoprim/sulfamethoxazole (TMP/SMX) [1] [2].

## Resistance Mechanisms and Cross-Resistance

Understanding resistance is crucial for troubleshooting in vitro results. The primary mechanisms that can affect **sulopenem**'s activity are outlined below [3] [4].

| Mechanism                    | Description                                                                               | Impact on Sulopenem                                                                                              |
|------------------------------|-------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| <b>Enzymatic Degradation</b> | Production of carbapenemases (e.g., KPC, NDM, VIM). ESBLs alone do not confer resistance. | High-level resistance is expected. Cross-resistance with other carbapenems (imipenem, meropenem) occurs [3] [4]. |
| <b>Altered Target Site</b>   | Mutations in Penicillin-Binding Proteins (PBPs).                                          | Confers resistance (e.g., in methicillin-resistant <i>Staphylococcus aureus</i> or MRSA) [3].                    |
| <b>Reduced Permeability</b>  | Loss or mutation of outer membrane porin channels (e.g., OmpF, OmpK36).                   | Reduced intracellular concentration, potentially leading to increased MICs [3] [4].                              |
| <b>Efflux Pumps</b>          | Overexpression of efflux systems (e.g., MexAB-OprM in <i>Pseudomonas aeruginosa</i> ).    | Can export sulopenem out of the cell, reducing efficacy [3].                                                     |

## Experimental Protocols for Susceptibility Testing

For reliable and reproducible results, adhere to standardized reference methods.

### Broth Microdilution (BMD) for Enterobacterales

BMD is the CLSI reference method for determining MICs [2] [4].

- **Inoculum Preparation:** Adjust the turbidity of a log-phase broth culture or a bacterial suspension directly from agar plates to match a **0.5 McFarland standard**. This yields approximately  $1-2 \times 10^8$  CFU/mL. Further dilute this suspension in sterile saline or broth to achieve a final inoculum of  **$\sim 5 \times 10^5$  CFU/mL** in each well of the microdilution tray [2].
- **MIC Panel:** Use cation-adjusted Mueller-Hinton broth (CAMHB). Panels should contain serial two-fold dilutions of **sulopenem** [4].
- **Incubation:** Incubate panels at  **$35 \pm 2^\circ\text{C}$**  in ambient air for **16-20 hours** [2].
- **Quality Control:** Include *Escherichia coli* ATCC 25922. The expected **sulopenem** MIC QC range for this strain is **0.015 to 0.06 mg/L** [4].

### Disk Diffusion Testing for Enterobacterales

Disk diffusion provides a qualitative result based on zone diameter [4].

- **Inoculum and Plating:** As with BMD, prepare a 0.5 McFarland suspension. Within 15 minutes, swab the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of growth [4].
- **Disk Application:** Apply a **2  $\mu\text{g}$  sulopenem disk** to the inoculated agar surface [4].
- **Incubation:** Incubate at  **$35 \pm 2^\circ\text{C}$**  in ambient air for **16-18 hours** [4].
- **Quality Control:** For *E. coli* ATCC 25922, the established QC zone diameter range is **24 to 30 mm** [4].

## Mechanism of Action and Resistance Pathways

The following diagram illustrates the bactericidal action of **sulopenem** and how bacterial resistance mechanisms can interfere with it.



[Click to download full resolution via product page](#)

## FAQ for Researchers

**Q1: My susceptibility data shows a sulopenem-resistant Enterobacterales isolate. What are the most likely mechanisms?** The most probable mechanism is the production of a **carbapenemase**, leading to cross-

resistance with other carbapenems like imipenem and meropenem [3] [4]. You should also investigate porin mutations, especially in isolates that are resistant to ertapenem but susceptible to other carbapenems [3].

**Q2: For which infection types does the in vitro data best support the use of sulopenem?** The most robust in vitro data supports its use against **urinary tract infections (UTIs)**, particularly those caused by multidrug-resistant Enterobacterales, including ESBL producers [1] [2]. It also shows potent activity against anaerobic bacteria, supporting potential evaluation in intra-abdominal infections [2].

**Q3: Why is probenecid co-administered with the oral prodrug, sulopenem etzadroxil?** Probenecid inhibits the renal tubular secretion of the active drug, **sulopenem**. This increases the plasma concentration and systemic exposure of **sulopenem**, thereby improving its overall bioavailability and efficacy [3] [5].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. In vitro activity of sulopenem and comparator agents ... [sciencedirect.com]
2. In vitro activity of sulopenem and comparator agents ... [pmc.ncbi.nlm.nih.gov]
3. Sulopenem: An Intravenous and Oral Penem for the ... [pubmed.ncbi.nlm.nih.gov]
4. Sulopenem Disk Development, Quality Control Range, and ... [pmc.ncbi.nlm.nih.gov]
5. Sulopenem Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Sulopenem ESBL-producing Enterobacterales resistance]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b544220#sulopenem-esbl-producing-enterobacterales-resistance>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)